molecular formula C12H15N3O5 B12926670 4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester CAS No. 86944-19-6

4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester

Cat. No.: B12926670
CAS No.: 86944-19-6
M. Wt: 281.26 g/mol
InChI Key: IZFIPQVNFALTRO-UHFFFAOYSA-N
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Description

4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetic acid moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the acetic acid moiety, and the esterification process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyrimidine ring or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester include other pyrimidine derivatives and acetic acid esters. Examples include:

  • 4-Pyrimidinecarboxylic acid derivatives
  • 2-Amino-4-pyrimidineacetic acid esters
  • Methyl esters of other pyrimidine-based compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

86944-19-6

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]-2-oxoacetate

InChI

InChI=1S/C12H15N3O5/c1-12(2,3)10(19)15-11-13-6(5-7(16)14-11)8(17)9(18)20-4/h5H,1-4H3,(H2,13,14,15,16,19)

InChI Key

IZFIPQVNFALTRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(=O)C(=O)OC

Origin of Product

United States

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